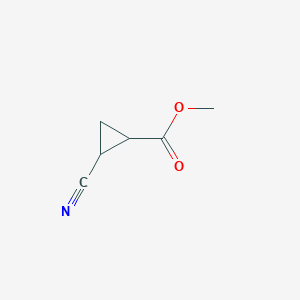

Methyl 2-cyanocyclopropane-1-carboxylate

Descripción general

Descripción

Methyl 2-cyanocyclopropane-1-carboxylate is an organic compound with the molecular formula C6H7NO2. It is a derivative of cyclopropane, featuring a cyano group and a carboxylate ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-cyanocyclopropane-1-carboxylate can be synthesized through the reaction of cyclopropane derivatives with cyanide and esterification agents. One efficient method involves the selective hydrolysis of 1-cyanocyclopropane-1-carboxylates using hydroxylamine and sodium acetate . This method provides a straightforward approach to obtaining the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form 1-carbamoylcyclopropane-1-carboxylate.

Nucleophilic Addition: It can participate in nucleophilic addition reactions, forming stable intermediates and bicyclic compounds.

Common Reagents and Conditions

Hydroxylamine: Used in the selective hydrolysis of the cyano group.

Sodium Acetate: Acts as a catalyst in the hydrolysis reaction.

Water: Involved in nucleophilic addition reactions.

Major Products Formed

1-Carbamoylcyclopropane-1-carboxylate: Formed through selective hydrolysis.

Bicyclic Compounds: Formed through intramolecular nucleophilic addition reactions.

Aplicaciones Científicas De Investigación

Methyl 2-cyanocyclopropane-1-carboxylate has several applications in scientific research:

Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.

Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.

Material Science: Utilized in the synthesis of novel materials with unique properties.

Mecanismo De Acción

The mechanism of action of methyl 2-cyanocyclopropane-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The cyano group and ester group provide reactive sites for various chemical transformations. The compound can form stable intermediates and undergo intramolecular reactions, leading to the formation of complex structures .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 1-cyanocyclopropane-1-carboxylate

- Ethyl 2-cyanocyclopropane-1-carboxylate

Uniqueness

Methyl 2-cyanocyclopropane-1-carboxylate is unique due to its specific combination of functional groups, which allows for diverse reactivity and applications in organic synthesis and research. Its ability to form stable intermediates and undergo selective hydrolysis makes it a valuable compound in various chemical processes .

Actividad Biológica

Methyl 2-cyanocyclopropane-1-carboxylate (MCC) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of MCC, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

MCC is characterized by a cyclopropane ring with a cyano and a carboxylate group. Its molecular formula is C_6H_9NO_2, and it exhibits specific physicochemical properties that influence its biological interactions.

The biological activity of MCC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that MCC analogs can inhibit key enzymes involved in metabolic pathways. For example, structural modifications have been shown to enhance the inhibitory potency against polyketide synthase (Pks13) in Mycobacterium tuberculosis .

- Interaction with Ion Channels : Certain derivatives of cyclopropane compounds have been reported to bind effectively to voltage-gated calcium channels, suggesting potential applications in treating neurological disorders .

Pharmacological Effects

MCC has been studied for various pharmacological effects, including:

- Antimicrobial Activity : Compounds derived from MCC have demonstrated significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. This has been linked to their ability to disrupt bacterial cell wall synthesis .

- Neuroprotective Effects : Some studies suggest that MCC analogs may exhibit neuroprotective properties by modulating calcium channel activity, which is crucial for neuronal excitability and survival .

Case Studies

Several studies highlight the biological activity of MCC and its derivatives:

-

Antitubercular Activity : A study focused on optimizing MCC derivatives as inhibitors of the Pks13 enzyme showed promising results. The most potent compounds displayed sub-micromolar IC50 values and significant growth inhibition in M. tuberculosis strains .

Compound IC50 (µM) MIC (µg/mL) MCC Derivative A 0.5 0.25 MCC Derivative B 0.3 0.15 - Neuropharmacology : Research on cyclopropyl β-amino acid analogs derived from MCC indicated strong binding affinity for the alpha(2)-delta subunit of voltage-gated calcium channels, showing potential for treating neuropathic pain .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of MCC:

- SAR Studies : Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the cyclopropane ring significantly affect both potency and selectivity against target enzymes .

- Synthesis Advancements : Novel synthetic routes for producing MCC and its analogs have been developed, improving yield and purity, which are critical for subsequent biological testing .

Propiedades

IUPAC Name |

methyl 2-cyanocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUCYKMMQHQPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.